molecular formula C12H12ClN3O2 B11807812 Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate

Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B11807812
M. Wt: 265.69 g/mol
InChI Key: VGUJSNMVNWDQJB-UHFFFAOYSA-N
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Description

Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: NaN₃ in DMF, KCN in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate can be compared with other triazole derivatives:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

propan-2-yl 2-chloro-4-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C12H12ClN3O2/c1-8(2)18-12(17)10-4-3-9(5-11(10)13)16-6-14-15-7-16/h3-8H,1-2H3

InChI Key

VGUJSNMVNWDQJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=C1)N2C=NN=C2)Cl

Origin of Product

United States

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